
2-(difluoromethyl)-2H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-2H-indazol-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of heterocycles via a radical process has been reported to be effective . Industrial production methods often involve the use of commercially available reagents like TMS-CF2H for the nucleophilic transfer of the difluoromethyl group .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-2H-indazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Cross-Coupling: Cross-coupling reactions, such as those involving palladium catalysts, are commonly used to form C-C bonds with the difluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-2H-indazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-2H-indazol-5-amine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
2-(Difluoromethyl)-1H-indazole: The position of the difluoromethyl group on the indazole ring can affect the compound’s reactivity and interactions.
2-(Difluoromethyl)-benzimidazole: This compound has a similar difluoromethyl group but a different core structure, leading to variations in its applications and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it valuable in various fields of research.
Eigenschaften
Molekularformel |
C8H7F2N3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)indazol-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13/h1-4,8H,11H2 |
InChI-Schlüssel |
PRXJEKYRNHXCFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN(C=C2C=C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
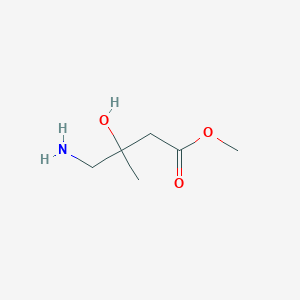

![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
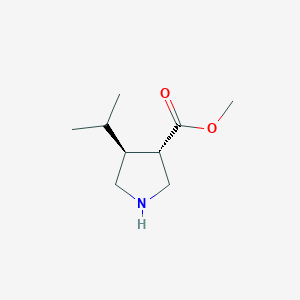
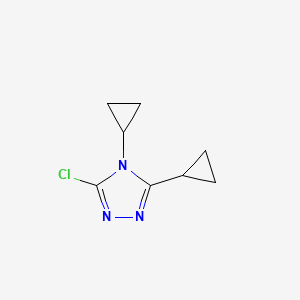
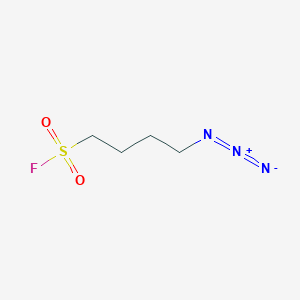


![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)

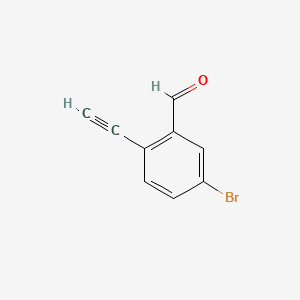
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
